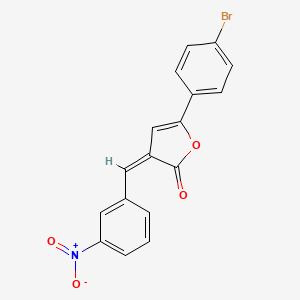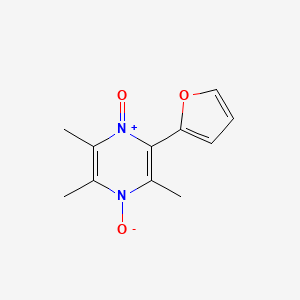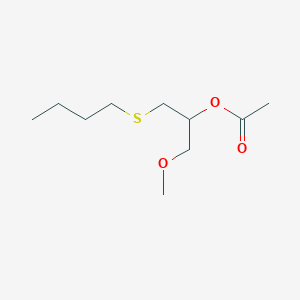
5-(4-bromophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone, commonly known as BNBF, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BNBF belongs to the class of furanone derivatives that exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of BNBF is not fully understood. However, studies have suggested that BNBF exerts its biological activities by modulating various cellular pathways. For instance, BNBF has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of reactive oxygen species (ROS) by scavenging free radicals. BNBF has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BNBF exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BNBF also exhibits antibacterial and antifungal activities by disrupting the cell membrane integrity of pathogens. It possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. BNBF has been found to possess antioxidant activity by scavenging free radicals and inhibiting the production of ROS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BNBF has several advantages for lab experiments. It exhibits potent biological activities, which make it an attractive candidate for drug development. It is also relatively easy to synthesize and purify. However, BNBF has some limitations for lab experiments. It is not very water-soluble, which limits its use in aqueous environments. BNBF also exhibits low bioavailability, which may limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for the research on BNBF. One of the potential applications of BNBF is in the development of novel anticancer agents. Further studies are needed to elucidate the mechanism of action of BNBF and to optimize its pharmacokinetic properties. Additionally, the potential use of BNBF as an antimicrobial agent needs to be explored further. The development of BNBF derivatives with improved bioavailability and water solubility may also enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of BNBF involves the condensation reaction of 4-bromoacetophenone and 3-nitrobenzaldehyde in the presence of a base catalyst. The reaction proceeds via the formation of an imine intermediate, which is then cyclized to form the furanone ring. The purity of the synthesized BNBF can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
BNBF has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. BNBF has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits potent antibacterial and antifungal activities against various pathogens. BNBF has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, BNBF has been shown to possess antioxidant activity by scavenging free radicals.
Propiedades
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrNO4/c18-14-6-4-12(5-7-14)16-10-13(17(20)23-16)8-11-2-1-3-15(9-11)19(21)22/h1-10H/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJRPRGQMFPORG-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(4-bromophenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5215499.png)
![3-(4-benzyl-1-piperazinyl)-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5215516.png)
![3-bromo-4-methoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5215523.png)

![N-[1-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5215537.png)
![1-(2,5-dimethoxyphenyl)-5-{[(2,5-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5215538.png)

![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5215549.png)
![N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5215561.png)
![N-benzyl-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5215567.png)
![N-[2-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5215574.png)
![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-1,4-dimethylbenzene](/img/structure/B5215585.png)

